5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by its complex structure, which includes a furan ring, a methoxyphenyl group, and a methylbenzoyl group attached to a dihydropyrazole core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrazole core through the reaction of hydrazine with an appropriate diketone. The furan-2-yl and 4-methoxyphenyl groups are then introduced via electrophilic aromatic substitution reactions. The final step involves the acylation of the pyrazole ring with 3-methylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the methylbenzoyl group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic applications. Its structure-activity relationship (SAR) is being studied to design more potent and selective drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-3-(4-hydroxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole
- 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazole
- 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity or selectivity towards certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-5-3-6-17(13-15)22(25)24-20(21-7-4-12-27-21)14-19(23-24)16-8-10-18(26-2)11-9-16/h3-13,20H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMGHGOVOOTOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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